molecular formula C15H15ClN2O3 B2358046 2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide CAS No. 874623-33-3

2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide

Cat. No.: B2358046
CAS No.: 874623-33-3
M. Wt: 306.75
InChI Key: FUGCVNJWHBWSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-Chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide ( 874623-33-3) is an organic compound with the molecular formula C 15 H 15 ClN 2 O 3 and a molecular weight of 306.74 g/mol . This chemical is provided as a high-purity material for research applications. Research Applications and Value This compound is a chloroacetamide derivative, a class of molecules known to be valuable intermediates in medicinal chemistry . Its structure incorporates both furan and phenylurea moieties, making it a versatile building block for the design and synthesis of novel biologically active molecules . Researchers utilize such compounds in the development of pharmacologically interesting molecules, particularly in the exploration of phenoxy acetamide and related derivatives . These derivatives are investigated for a wide spectrum of biological activities, which can include herbicidal, anti-mycobacterial, anti-inflammatory, and anti-cancer properties . The reactive chloroacetamide group allows for further functionalization, enabling the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . Handling and Safety This product is for research use only and is not intended for diagnostic or therapeutic applications . It is classified as hazardous and carries the GHS signal word "Danger" . It causes severe skin burns and eye damage (Hazard Statement H314) . Researchers must consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment, including gloves, eye protection, and face protection . The recommended storage condition is at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

2-[(2-chloroacetyl)-(furan-2-ylmethyl)amino]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-9-15(20)18(10-13-7-4-8-21-13)11-14(19)17-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGCVNJWHBWSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CO2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The synthesis begins with the sequential introduction of the furanmethyl and phenylcarbamoyl groups to the chloroacetamide core. As detailed in the literature, the first step involves the reaction of 2-chloromethylfuran with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH). This forms the intermediate 2-chloro-N-(furan-2-ylmethyl)acetamide (C₈H₉ClNO₂), which is isolated via solvent extraction (dichloromethane or ethyl acetate) and purified through recrystallization.

The second step introduces the phenylcarbamoyl group via reaction with phenyl isocyanate. This step requires anhydrous conditions, typically in tetrahydrofuran (THF) or dimethylformamide (DMF), with catalytic amounts of 4-dimethylaminopyridine (DMAP) to facilitate nucleophilic acyl substitution. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after 12–18 hours.

Experimental Protocol

  • Step 1 :

    • Reagents : 2-Chloromethylfuran (1.2 equiv), chloroacetyl chloride (1.0 equiv), TEA (2.5 equiv), dichloromethane (DCM).
    • Procedure : Add TEA dropwise to a chilled (0°C) mixture of 2-chloromethylfuran and chloroacetyl chloride in DCM. Stir for 4 hours, wash with brine, and concentrate under reduced pressure. Purify via recrystallization (hexane/ethyl acetate, 3:1).
    • Yield : 68–72%.
  • Step 2 :

    • Reagents : Intermediate from Step 1 (1.0 equiv), phenyl isocyanate (1.1 equiv), DMAP (0.1 equiv), THF.
    • Procedure : Add phenyl isocyanate to the intermediate in THF at 0°C. Stir for 12 hours, quench with ice water, and extract with ethyl acetate. Purify via column chromatography (SiO₂, hexane:ethyl acetate 4:1).
    • Yield : 65–70%.

Analytical Characterization

The final product is characterized using:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 6.40–6.30 (m, 2H, furan-H), 4.55 (s, 2H, CH₂), 4.10 (s, 2H, COCH₂Cl).
  • HPLC : Purity >98% (C18 column, acetonitrile:water 70:30).

One-Pot Microwave-Assisted Synthesis

Optimization of Reaction Conditions

To address the long reaction times of conventional methods, microwave-assisted synthesis has been developed. This approach condenses the two-step process into a single pot, utilizing microwave irradiation to accelerate the reaction kinetics. Key advantages include:

  • Reduced reaction time : 30 minutes vs. 16–20 hours conventionally.
  • Enhanced yield : 78–82% due to minimized intermediate decomposition.

Experimental Protocol

  • Reagents : 2-Chloromethylfuran (1.2 equiv), chloroacetyl chloride (1.0 equiv), phenyl isocyanate (1.1 equiv), TEA (3.0 equiv), acetonitrile.
  • Procedure : Combine all reagents in a microwave vial, irradiate at 100°C (300 W) for 30 minutes. Cool, dilute with water, and extract with ethyl acetate. Purify via flash chromatography (hexane:ethyl acetate 3:1).
  • Yield : 78–82%.

Comparative Analysis

Parameter Conventional Method Microwave Method
Reaction Time 16–20 h 0.5 h
Overall Yield 65–70% 78–82%
Energy Consumption High Moderate
Scalability Pilot-scale Lab-scale

Alternative Routes and Modifications

Nucleophilic Substitution Variations

The chloro group in 2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide permits further functionalization. For example:

  • Amination : Reaction with piperazine in methanol at 45–50°C yields piperazine derivatives, though this reduces the chloroacetamide’s reactivity.
  • Thioether Formation : Treatment with sodium thiophenolate in DMF replaces chlorine with a thiophenyl group.

Solvent-Free Synthesis

Recent studies highlight solvent-free conditions using ball milling. This mechanochemical approach reduces environmental impact but currently offers lower yields (55–60%).

Industrial-Scale Considerations

Purification Challenges

Large-scale production faces hurdles in purification due to the compound’s polar nature. Industrial protocols employ:

  • Crystallization : Optimized solvent mixtures (e.g., ethanol/water) improve recovery rates.
  • Distillation : For intermediate isolation, though thermal sensitivity limits applicability.

Waste Management

  • Solvent Recovery : >90% of DCM and THF is recycled via distillation.
  • Neutralization : Excess TEA and HCl byproducts are treated with NaOH before disposal.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Key Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values range from 170.4 Ų ([M+H]⁺) to 180.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Comparison with Structurally Similar Compounds

Chloroacetamide Herbicides

Compounds like acetochlor and metolachlor (Table 1) share the chloroacetamide backbone but differ in substituents:

Compound Substituents Application
Target Compound Furan-2-ylmethyl, phenylcarbamoyl-methyl Potential pharma
Acetochlor Ethoxymethyl, 2-ethyl-6-methylphenyl Herbicide
Metolachlor Methoxypropan-2-yl, 2-ethyl-6-methylphenyl Herbicide

Key Differences :

  • Metabolism : Herbicides undergo rapid hepatic metabolism (e.g., hydroxylation, glutathione conjugation), while pharmaceutical analogs may prioritize metabolic stability .

Anticancer Acetamide Derivatives

Example : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives () exhibit cytotoxicity against cancer cell lines.

Compound Substituents IC₅₀ (Caco-2)
Target Compound Furan-2-ylmethyl, phenylcarbamoyl Not tested
7d () 2-Fluorophenoxy 1.8 µM

Structural Insights :

  • Electron-withdrawing groups (e.g., fluoro in 7d ) enhance cytotoxicity compared to unsubstituted phenyl rings.
  • The furan ring in the target compound may confer distinct binding interactions due to its oxygen heteroatom.

Heterocyclic Acetamides with Thiazole/Thiadiazole Moieties

Example : 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide () has a thiadiazole ring instead of phenylcarbamoyl.

Comparison :

  • Electronic Effects : Thiadiazole’s sulfur atoms increase lipophilicity (logP ~2.8) compared to the target compound’s polar carbamoyl group .
  • Bioactivity : Thiadiazole derivatives often exhibit antimicrobial activity, whereas phenylcarbamoyl groups may favor kinase or PARP-1 inhibition .

Fluorophenyl-Substituted Analogs

Example : 2-Chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide () features a fluorophenyl group.

Key Data :

  • pKa : 12.5 (predicted), suggesting moderate basicity .
  • Boiling Point : 448.3°C (predicted), higher than the target compound’s likely volatility due to its furan’s lower molecular weight.

Impact of Fluorine :

  • Fluorine enhances metabolic stability and membrane permeability but may reduce solubility compared to the target compound’s furan .

Physicochemical and Conformational Analysis

Table 2 : Comparative Properties

Property Target Compound Acetochlor Compound 7d
Molecular Weight 306.75 326.29 426.45
Predicted logP ~2.5* 3.8 3.1
Hydrogen Bond Acceptors 5 3 6
Rotatable Bonds 7 8 9

*Estimated based on structural analogs.

Conformational Flexibility :

    Biological Activity

    2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide, with the CAS number 874623-33-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

    The compound has the following chemical characteristics:

    PropertyValue
    Molecular FormulaC15H15ClN2O3
    Molecular Weight306.74 g/mol
    Boiling Point535.6 ± 50.0 °C
    Density1.326 ± 0.06 g/cm³
    pKa13.41 ± 0.70

    These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

    Anticancer Activity

    A study on furan derivatives revealed promising anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. While direct studies on the specific compound are sparse, its structural analogs have shown IC50 values in the low micromolar range against cancer cell lines, indicating a potential for further investigation.

    Enzyme Inhibition

    The compound's structure suggests it may interact with specific enzymes involved in disease pathways. For example, similar compounds have been investigated as inhibitors of proteases related to viral replication, such as SARS-CoV-2 main protease (Mpro). These interactions can provide insights into its potential as an antiviral agent.

    Case Studies and Research Findings

    • Antimicrobial Activity : A comparative study of furan-based compounds showed that derivatives could inhibit bacterial growth effectively, with some exhibiting IC50 values below 10 µM against Staphylococcus aureus.
    • Anticancer Research : In vitro studies on structurally related compounds indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the derivative.
    • Enzyme Inhibition : Research on furan derivatives as inhibitors of Mpro demonstrated that certain modifications could enhance binding affinity and selectivity, suggesting a pathway for optimizing this compound for therapeutic use.

    Q & A

    Basic Research Questions

    Q. What are the key structural features of 2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide, and how do they influence reactivity?

    • Answer : The compound contains a chloroacetamide backbone, a furan-2-ylmethyl group, and a phenylcarbamoyl substituent. The chloro group facilitates nucleophilic substitution (e.g., with amines or thiols), while the furan ring contributes to π-π stacking interactions in biological systems. The phenylcarbamoyl moiety enhances hydrogen bonding potential, critical for target binding in enzyme inhibition studies .

    Q. What synthetic strategies are effective for preparing chloroacetamide derivatives with heterocyclic substituents?

    • Answer : A multi-step approach is often required:

    • Step 1 : React glycine derivatives with isothiocyanates to form thioxoquinazolinones.
    • Step 2 : Oxidize thioxo groups to dioxo groups using hydrogen peroxide.
    • Step 3 : Couple intermediates with chloroacetamide precursors via carbodiimide-mediated reactions (e.g., using N,N′-carbonyldiimidazole) .
      • Key Consideration : Optimize reaction conditions (solvent, temperature) to minimize byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) .

    Q. How should researchers handle discrepancies in reported biological activities of structurally similar chloroacetamides?

    • Answer :

    • Data Validation : Cross-reference results with standardized assays (e.g., enzyme inhibition IC₅₀ values) and control compounds.
    • Structural Analysis : Use computational tools (e.g., DFT for HOMO-LUMO analysis) to identify electronic differences between analogs that may explain activity variations .
    • Example : The 4-methylphenylsulfanyl group in analogs can alter solubility and target affinity, leading to divergent biological outcomes .

    Advanced Research Questions

    Q. What advanced spectroscopic methods are recommended for characterizing chloroacetamide derivatives?

    • Answer :

    • IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), C-Cl (550–850 cm⁻¹), and NH (3100–3500 cm⁻¹) stretches.
    • NMR : Use ¹H/¹³C NMR to resolve CH₂ (δ 3.5–4.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and carbamoyl carbonyls (δ 165–175 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns for structural elucidation .

    Q. How can researchers optimize the pharmacological profile of this compound for anticonvulsant or anticancer applications?

    • Answer :

    • Structure-Activity Relationship (SAR) :
    • Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance metabolic stability.
    • Replace the furan with pyrazine to improve blood-brain barrier penetration for CNS-targeted therapies .
    • In Silico Screening : Perform molecular docking against targets like GABA receptors or topoisomerases to prioritize analogs with high binding affinity .

    Q. What are the critical safety considerations when working with chloroacetamide derivatives in vitro?

    • Answer :

    • Toxicological Uncertainty : Assume potential cytotoxicity until proven otherwise. Use LC-MS/MS to quantify residual compound in cell lysates.
    • Handling Protocols :
    • Store at ≤ -20°C in airtight, corrosion-resistant containers.
    • Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloroacetyl chloride).
    • Follow emergency procedures for skin/eye exposure: rinse with PBS (pH 7.4) for 15+ minutes .

    Data Contradiction Analysis

    Q. How to resolve conflicting reports on the environmental toxicity of chloroacetamides?

    • Answer :

    • Experimental Variables : Assess differences in test organisms (e.g., Daphnia magna vs. algae), exposure durations, and metabolite profiles.
    • QSAR Modeling : Apply quantitative structure-activity relationship models to predict aquatic toxicity based on logP and electrophilicity indices .
    • Case Study : Analogous compounds with trichloroethyl groups show higher persistence in aquatic systems due to reduced biodegradability .

    Methodological Tables

    Table 1 : Key Synthetic Intermediates and Byproducts

    Intermediate/ByproductKey Functional GroupsDetection Method
    ThioxoquinazolinoneC=S, C=OIR (C=S at 1200 cm⁻¹)
    Trichloroethane-diylCCl₃, thiophene¹H NMR (δ 6.8–7.2 ppm)

    Table 2 : Recommended Analytical Parameters for NMR

    Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
    Chloroacetamide CH₂4.1–4.3Singlet
    Furan aromatic protons6.2–6.5Doublet

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.